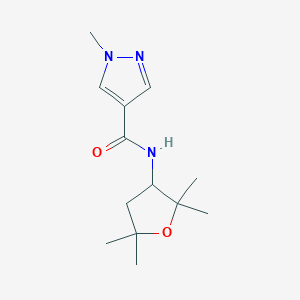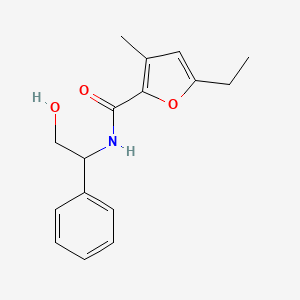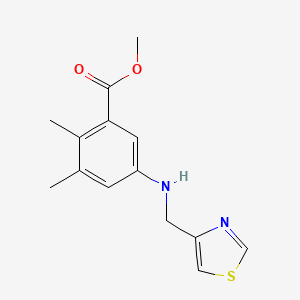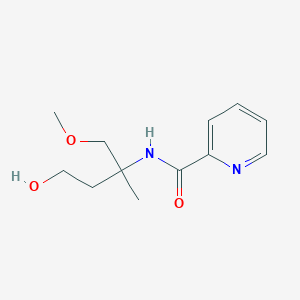
1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTOP is a small molecule inhibitor that targets the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP has been found to inhibit the activity of CK2, making it a potential anti-cancer agent.
Wirkmechanismus
MTOP targets the enzyme protein kinase CK2, which is involved in various cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP inhibits the activity of CK2 by binding to its ATP-binding site, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MTOP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
MTOP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-established tool for researchers. However, there are also some limitations to using MTOP in lab experiments. It has been found to have some off-target effects, which can complicate data interpretation. In addition, its efficacy can be affected by factors such as cell type and dosage.
Zukünftige Richtungen
There are several future directions for the study of MTOP. One potential direction is to explore its use in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential use in treating other diseases, including inflammation and viral infections. Additionally, further research is needed to better understand its mechanism of action and to identify any potential off-target effects. Overall, MTOP has shown promising potential for use in scientific research and warrants further investigation.
Synthesemethoden
MTOP can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the synthesis of 2,2,5,5-tetramethyloxolan-3-ol, which is then reacted with 4-bromo-1-methylpyrazole to form 1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MTOP has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.
Eigenschaften
IUPAC Name |
1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-12(2)6-10(13(3,4)18-12)15-11(17)9-7-14-16(5)8-9/h7-8,10H,6H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWWMSZGHSBPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)

![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)
![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)



![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)